Cas no 1936644-06-2 (1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol)

1-(1-Benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol is a versatile intermediate in organic synthesis, characterized by its pyrazole core functionalized with a benzyl group and a propenol side chain. This compound is particularly valuable in medicinal chemistry and material science due to its reactive allylic alcohol moiety, which facilitates further derivatization through cross-coupling, oxidation, or nucleophilic addition reactions. The benzyl group enhances solubility in organic solvents, while the pyrazole ring contributes to stability and potential bioactivity. Its structural features make it a useful building block for designing pharmaceuticals, agrochemicals, or functional polymers. The compound's synthetic flexibility and well-defined reactivity profile underscore its utility in research and industrial applications.
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol structure
1936644-06-2 structure
Product Name:1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol
CAS No:1936644-06-2
MF:C13H14N2O
MW:214.263062953949
CID:6461026
PubChem ID:131209641
Update Time:2025-05-25

1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol
    • EN300-1879617
    • 1936644-06-2
    • Inchi: 1S/C13H14N2O/c1-2-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h2-8,10,13,16H,1,9H2
    • InChI Key: SIRVAXYVORPAKI-UHFFFAOYSA-N
    • SMILES: OC(C=C)C1C=NN(C=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 214.110613074g/mol
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38Ų

1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol Pricemore >>

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Additional information on 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol

Recent Advances in the Study of 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol (CAS: 1936644-06-2) in Chemical Biology and Pharmaceutical Research

The compound 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol (CAS: 1936644-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the synthetic versatility of 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol, which serves as a key intermediate in the development of novel bioactive molecules. Its structure, featuring a benzyl-substituted pyrazole core and an allylic alcohol moiety, allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemistry. Researchers have successfully employed this compound in the synthesis of various derivatives with enhanced pharmacological properties.

In terms of biological activity, preliminary investigations have demonstrated that 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol exhibits promising interactions with several protein targets implicated in inflammatory and oncogenic pathways. Specifically, molecular docking studies have revealed its potential as an inhibitor of key enzymes such as cyclooxygenase-2 (COX-2) and protein kinases, suggesting its utility in the treatment of inflammation and cancer. These findings are supported by in vitro assays showing significant activity at micromolar concentrations.

Further research has explored the pharmacokinetic properties of this compound, with a focus on its metabolic stability and bioavailability. Advanced analytical techniques, including LC-MS and NMR spectroscopy, have been employed to characterize its metabolic pathways and identify potential metabolites. These studies are crucial for understanding the compound's behavior in biological systems and optimizing its drug-like properties.

The therapeutic potential of 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol is further underscored by its relatively low cytotoxicity in normal cell lines, as evidenced by recent cytotoxicity assays. This selective activity profile enhances its appeal as a lead compound for further development. Additionally, computational modeling studies have provided insights into its structure-activity relationships, guiding the design of more potent and selective analogs.

In conclusion, the compound 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol (CAS: 1936644-06-2) represents a promising candidate for pharmaceutical development, with demonstrated biological activity and favorable synthetic accessibility. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in drug discovery. Future studies should focus on in vivo validation of its therapeutic effects and the optimization of its pharmacological profile to advance its clinical potential.

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